molecular formula C14H22O B12667200 6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one CAS No. 69007-46-1

6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one

Cat. No.: B12667200
CAS No.: 69007-46-1
M. Wt: 206.32 g/mol
InChI Key: OKACDABQAFZGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one is an organic compound with a complex structure It is characterized by a hexahydronaphthalene core substituted with a tert-butyl group at the 6th position and a ketone functional group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one typically involves the following steps:

    Formation of the hexahydronaphthalene core: This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

    Introduction of the tert-butyl group: This step involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Oxidation to form the ketone: The final step involves oxidation of the intermediate compound to introduce the ketone functional group at the 2nd position. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The ketone functional group can form hydrogen bonds with biological macromolecules, influencing their activity. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol:

    2,6-Di-tert-butylphenol: Another antioxidant with similar structural features but different functional properties.

Uniqueness

6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one is unique due to its hexahydronaphthalene core, which imparts distinct chemical and physical properties compared to other tert-butyl-substituted compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.

Properties

CAS No.

69007-46-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

6-tert-butyl-3,4,5,6,7,8-hexahydro-1H-naphthalen-2-one

InChI

InChI=1S/C14H22O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h12H,4-9H2,1-3H3

InChI Key

OKACDABQAFZGBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)CCC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.